Product packaging for Sodium butyrate-2,4-13C2(Cat. No.:CAS No. 286367-68-8)

Sodium butyrate-2,4-13C2

Cat. No.: B1629322
CAS No.: 286367-68-8
M. Wt: 112.07 g/mol
InChI Key: MFBOGIVSZKQAPD-CFARNWPNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium butyrate-2,4-13C2 is a stable isotope-labeled form of sodium butyrate, a well-characterized short-chain fatty acid (SCFA) and histone deacetylase (HDAC) inhibitor. The incorporation of two 13C atoms at the 2 and 4 positions makes this compound an essential tool for tracing metabolic pathways using techniques like mass spectrometry and NMR spectroscopy. Researchers primarily use it to investigate the intricate role of butyrate in cellular metabolism, epigenetic regulation via HDAC inhibition , and its profound effects on gut health and inflammation . Its application is critical in metabolic flux analysis to precisely track how butyrate is processed in cells, particularly in studies focusing on the gut microbiome, colonocyte metabolism, and energy homeostasis. As an HDAC inhibitor, sodium butyrate influences gene expression by promoting a more relaxed chromatin state, which has implications for research in oncology, neurology, and immunology . The use of the isotopically labeled version allows for the differentiation of endogenous from exogenous butyrate, providing unparalleled accuracy in quantitative assays and mechanistic studies. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO2 B1629322 Sodium butyrate-2,4-13C2 CAS No. 286367-68-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2,4-13C2)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-CFARNWPNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C[13CH2]C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635687
Record name Sodium (2,4-~13~C_2_)butanoate
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URL https://comptox.epa.gov/dashboard/DTXSID30635687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-68-8
Record name Sodium (2,4-~13~C_2_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-68-8
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Methodological Paradigms for Sodium Butyrate 2,4 13c2 Tracing and Analysis

Advanced Mass Spectrometry Techniques for Sodium Butyrate-2,4-13C2 Isotopomer Analysis

Mass spectrometry (MS) stands as a cornerstone for analyzing the metabolic products of this compound. These techniques offer high sensitivity and specificity, enabling the detection and quantification of ¹³C enrichment in various metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acid Metabolites Derived from Labeled Butyrate (B1204436)

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of short-chain fatty acids (SCFAs) and their metabolites due to its high resolution and sensitivity. frontiersin.orgmdpi.com However, the inherent volatility and polarity of SCFAs present analytical challenges. frontiersin.orgnih.gov To overcome these, derivatization is a common and often necessary step to enhance the volatility and thermal stability of the analytes, making them suitable for GC analysis. mdpi.comnih.gov This chemical modification also improves chromatographic peak shapes and detection sensitivity. rsc.org

Common derivatization strategies include esterification and silylation. mdpi.com For instance, reagents like benzyl (B1604629) chloroformate (BCF) and pentafluorobenzyl bromide (PFBBr) have been successfully used to derivatize SCFAs for GC-MS analysis. rsc.orgresearchgate.net The choice of derivatization agent is critical, as some can introduce signal overlap with the SCFAs themselves due to similar boiling points. nih.gov In the context of tracing studies with this compound, the derivatization process must be carefully selected to avoid isotopic interference and ensure accurate measurement of ¹³C incorporation into downstream metabolites.

Prior to derivatization and analysis, meticulous sample preparation is essential for accurate quantification. mdpi.com This typically involves extraction of SCFAs from biological matrices using methods like liquid-liquid extraction or solid-phase microextraction (SPME), followed by a cleanup step to remove interfering impurities. frontiersin.orgmdpi.com Some methods even combine extraction and derivatization into a single step to reduce sample loss and analysis time. rsc.org

Table 1: Common Derivatization Reagents for SCFA Analysis by GC-MS

Derivatization ReagentCompound ClassReference
Pentafluorobenzyl bromide (PFBBr)Alkylating agent rsc.org
Benzyl chloroformate (BCF)Acylating agent researchgate.net
Isobutyl chloroformateAcylating agent nih.gov
Silylation reagents (e.g., MTBSTFA)Silylating agent mdpi.com

This table is not exhaustive and represents examples of commonly used derivatization agents.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Untargeted 13C-Metabolome Profiling with this compound

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful platform for untargeted metabolomics, enabling the comprehensive analysis of the ¹³C-labeled metabolome derived from this compound. biorxiv.orgnih.gov This technique allows for the detection and identification of a wide array of metabolites that have incorporated the ¹³C label, providing a global view of the metabolic pathways influenced by butyrate. nih.govresearchgate.net

In a typical LC-HRMS workflow for untargeted metabolomics, cell or tissue extracts are subjected to chromatographic separation followed by high-resolution mass analysis. nih.gov The high resolving power of the mass spectrometer is crucial for accurately determining the mass-to-charge ratio (m/z) of ions, which aids in the identification of unknown metabolites and the resolution of isotopic peaks. researchgate.net For ¹³C tracing studies, the ability to distinguish between the unlabeled (M+0) and labeled (M+n) isotopologues of a metabolite is fundamental. biorxiv.org

Researchers have successfully employed LC-HRMS to track the incorporation of ¹³C from labeled butyrate into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. biorxiv.orgnih.gov For instance, studies have shown a gradual accumulation of ¹³C in acetyl-CoA and various TCA cycle intermediates following the administration of ¹³C-labeled butyrate. biorxiv.orgnih.gov The analysis of the mass isotopomer distribution (MID) of these metabolites provides insights into the flux through these pathways. biorxiv.org

Table 2: Exemplary ¹³C-Labeled Metabolites Detected by LC-HRMS after this compound Administration

MetaboliteMetabolic PathwayReference
Acetyl-CoAButyrate Oxidation, Central Carbon Metabolism biorxiv.orgnih.gov
Citrate (B86180)Tricarboxylic Acid (TCA) Cycle
IsocitrateTricarboxylic Acid (TCA) Cycle
α-KetoglutarateTricarboxylic Acid (TCA) Cycle
Succinyl-CoATricarboxylic Acid (TCA) Cycle biorxiv.org

This table provides examples of metabolites where ¹³C incorporation can be traced using LC-HRMS.

Isotope-Dilution Mass Spectrometry for Quantitative Assessment of Labeled Butyrate and its Derivatives

Isotope-dilution mass spectrometry (IDMS) is considered a gold standard for the accurate and precise quantification of metabolites. ckisotopes.com This technique utilizes stable isotope-labeled compounds, such as this compound, as internal standards. ckisotopes.com The fundamental principle of IDMS is the addition of a known amount of the labeled standard to a sample containing the unlabeled analyte of interest. The ratio of the labeled to unlabeled compound is then measured by mass spectrometry.

The key advantage of IDMS is its ability to correct for sample loss during extraction, purification, and analysis, as the labeled internal standard behaves chemically and physically identically to the endogenous analyte. ckisotopes.com This results in highly accurate and reproducible quantification. ckisotopes.com

In the context of this compound tracing studies, IDMS can be used to precisely quantify the concentration of the labeled butyrate itself in various biological compartments, as well as the concentrations of its labeled metabolic derivatives. buchem.com This quantitative data is crucial for determining the rates of metabolic pathways and understanding the flux of carbon from butyrate into different metabolic pools. The use of ¹³C-labeled internal standards is particularly advantageous as it allows for the simultaneous detection of both the "heavy" (isotope-enriched) and "light" (native) forms of the same compound. ckisotopes.com

Mass Isotopomer Distribution (MID) Analysis for Carbon Flux Determination from this compound

Mass Isotopomer Distribution (MID) analysis is a powerful computational method used in conjunction with mass spectrometry data to quantify the flow of atoms through metabolic pathways, a concept known as metabolic flux analysis (MFA). mdpi.com When a ¹³C-labeled substrate like this compound is introduced into a biological system, the ¹³C atoms are incorporated into downstream metabolites. This results in a distribution of mass isotopomers for each metabolite, where each isotopomer differs in the number of ¹³C atoms it contains. biorxiv.org

The MID of a metabolite is the relative abundance of its different mass isotopomers (M+0, M+1, M+2, etc.). biorxiv.org By measuring the MIDs of key metabolites using techniques like GC-MS or LC-HRMS, researchers can deduce the relative contributions of different metabolic pathways to the production of that metabolite. mdpi.comnih.gov

For example, the analysis of the MID of acetyl-CoA and TCA cycle intermediates after administration of this compound can reveal the extent to which butyrate is being oxidized for energy production. biorxiv.orgnih.gov This information is critical for understanding how cells utilize different carbon sources and how metabolic fluxes are altered in different physiological or pathological states. mdpi.comd-nb.info The specific labeling pattern of this compound provides unique advantages for MID analysis, as it allows for the tracking of specific carbon atoms through β-oxidation and their subsequent incorporation into other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Unraveling this compound Labeling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of metabolic tracing with this compound, ¹³C NMR is particularly valuable for directly observing the incorporation of the ¹³C label into various metabolic intermediates.

13C NMR Spectroscopy for Direct Detection of Labeled Metabolic Intermediates

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that allows for the direct detection and quantification of ¹³C-labeled metabolites in vivo and in vitro. nih.govacs.org The low natural abundance of ¹³C (approximately 1.1%) means that the introduction of a ¹³C-enriched substrate like this compound leads to a dramatic enhancement of the NMR signals from the metabolites into which the label is incorporated. acs.org

One of the key strengths of ¹³C NMR is its ability to provide positional information about the ¹³C label within a molecule. nih.gov The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment, allowing researchers to distinguish between different carbon positions in a metabolite. nih.gov This makes it possible to track the specific fate of the C2 and C4 carbons of butyrate as they are metabolized.

Studies have utilized ¹³C NMR to follow the metabolic fate of labeled butyrate in real-time. For example, the formation of ketone bodies like acetoacetate (B1235776) and β-hydroxybutyrate, as well as the labeling of amino acids such as glutamate (B1630785) and glutamine, can be observed directly in vivo. nih.govacs.org The time course of the appearance of these labeled metabolites provides valuable information about enzyme kinetics and the metabolic capacity of an organ. acs.org

Table 3: Key ¹³C-Labeled Metabolites Detectable by ¹³C NMR from this compound

MetaboliteCarbon Position(s) LabeledReference
β-HydroxybutyrateC2, C4 nih.gov
AcetoacetateC2, C4 nih.govacs.org
GlutamateC2, C3, C4 nih.govacs.orgnih.gov
GlutamineC2, C3, C4 nih.govacs.orgnih.gov

The specific carbon positions labeled in the metabolites will depend on the metabolic pathways involved.

The ability to resolve signals from different carbon positions in key metabolites like glutamate and glutamine provides deep insights into the activity of the TCA cycle and neurotransmitter cycling. nih.gov The direct detection of these labeled intermediates by ¹³C NMR complements the data obtained from mass spectrometry, providing a more complete picture of butyrate metabolism.

Quantitative NMR Approaches for Metabolic Flux Determination with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of stable isotope-labeled substrates, such as Sodium Butyrate-2,4-¹³C₂, provides a means to trace the fate of carbon atoms through metabolic networks. frontiersin.orgpsu.edu When Sodium Butyrate-2,4-¹³C₂ is introduced into a biological system, the ¹³C labels at positions 2 and 4 allow for the tracking of butyrate's conversion into downstream metabolites.

The fundamental principle of quantitative NMR for metabolic flux analysis lies in the detection and quantification of ¹³C isotopomers—molecules that differ only in the position of the isotope. psu.edu As ¹³C-labeled butyrate is metabolized, the ¹³C atoms are incorporated into various intermediates and end-products. ¹³C NMR spectroscopy can distinguish between unlabeled metabolites and their ¹³C-labeled counterparts, and even differentiate between different isotopomers of the same metabolite. frontiersin.orgpsu.edu

A key application of tracing with Sodium Butyrate-2,4-¹³C₂ is monitoring its entry into the tricarboxylic acid (TCA) cycle. Butyrate is first converted to butyryl-CoA and then undergoes β-oxidation to produce acetyl-CoA labeled at the C1 and C3 positions (derived from C2 and C4 of butyrate, respectively). This ¹³C₂-acetyl-CoA then enters the TCA cycle, leading to ¹³C enrichment in cycle intermediates like citrate, α-ketoglutarate, and glutamate. ahajournals.org By analyzing the specific patterns and relative intensities of the ¹³C signals in these metabolites, researchers can calculate the rate of butyrate oxidation and its contribution to the total acetyl-CoA pool. ahajournals.orgnih.gov

For instance, in studies of heart metabolism, isolated hearts perfused with [2,4-¹³C₂]butyrate showed ¹³C enrichment in glutamate, which is in equilibrium with the TCA cycle intermediate α-ketoglutarate. ahajournals.org The specific isotopomer distribution in glutamate provides detailed information about the metabolic pathways activated. ahajournals.org Mathematical models are then employed to analyze the time-course of ¹³C label incorporation into these metabolites, allowing for the calculation of absolute flux rates through specific enzymatic reactions and pathways. frontiersin.org

The following table summarizes the key ¹³C-labeled metabolites detectable by NMR when using Sodium Butyrate-2,4-¹³C₂ as a tracer and the metabolic information that can be derived.

Detected ¹³C-Labeled MetaboliteMetabolic Pathway InvestigatedInformation Derived from NMR Data
Acetyl-CoA β-oxidationRate of butyrate catabolism.
Citrate TCA CycleEntry flux of butyrate-derived acetyl-CoA into the TCA cycle.
α-Ketoglutarate TCA CycleActivity of the initial steps of the TCA cycle. researchgate.net
Glutamate TCA Cycle & Amino Acid MetabolismRelative contribution of butyrate to the total oxidative metabolism; exchange rates between TCA cycle intermediates. ahajournals.orgnih.gov
Glutamine Glutamine SynthesisRate of glutamine synthesis from glutamate, reflecting nitrogen metabolism. nih.gov
Aspartate TCA Cycle & Amino Acid MetabolismAnaplerotic and cataplerotic fluxes related to oxaloacetate. nih.gov

Experimental Design Considerations for In Vitro and Ex Vivo Metabolic Tracing Studies with this compound

Effective metabolic tracing studies using Sodium Butyrate-2,4-¹³C₂ require careful experimental design, whether conducted in vitro with cell cultures or ex vivo with tissue preparations. The primary goal is to accurately trace the metabolic fate of the labeled butyrate while maintaining the physiological relevance of the model system.

In Vitro Studies:

For in vitro studies, such as those using cancer cell lines, a critical consideration is the culture medium composition. To maximize the incorporation of the ¹³C label and minimize isotopic dilution from unlabeled sources, it is often recommended to use serum-free media or dialyzed fetal bovine serum. This reduces the background levels of unlabeled fatty acids and other substrates that could compete with the labeled butyrate.

The concentration of Sodium Butyrate-2,4-¹³C₂ must be carefully chosen. It should be high enough to ensure detectable ¹³C enrichment in downstream metabolites but not so high as to induce non-physiological effects. Parallel control experiments using unlabeled sodium butyrate are essential to distinguish the metabolic effects of butyrate itself from the effects of isotopic labeling. Time-course experiments, where samples are collected at multiple time points after the introduction of the tracer, are crucial for understanding the dynamics of butyrate metabolism and for achieving isotopically steady state, a prerequisite for many metabolic flux models. mdpi.com

Ex Vivo Studies:

Ex vivo studies, often utilizing precision-cut tissue slices, offer a model system that better preserves the tissue architecture and cell-cell interactions of the original organ compared to cell cultures. jci.orgfrontiersin.org This approach has been successfully applied to study the metabolism of various tissues, including liver, brain, and tumors. jci.orgnih.govresearchgate.net When designing ex vivo experiments with Sodium Butyrate-2,4-¹³C₂, several factors are paramount.

The viability of the tissue slices must be maintained throughout the experiment. This involves using an appropriate incubation buffer, often a modified Krebs-Ringer bicarbonate buffer, and ensuring adequate oxygenation. frontiersin.org The thickness of the tissue slices is also a critical parameter; they must be thin enough to allow for sufficient diffusion of nutrients and oxygen to the cells in the interior. frontiersin.org

Similar to in vitro studies, the experimental medium should be well-defined. The choice of other substrates in the medium alongside Sodium Butyrate-2,4-¹³C₂ will influence its metabolism. For example, the presence or absence of glucose can alter the extent to which butyrate is used for oxidation versus other metabolic fates. nih.gov Comparing the metabolism of the labeled butyrate in diseased tissue (e.g., a tumor slice) versus healthy tissue from the same patient can reveal disease-specific metabolic reprogramming. jci.org

The following table outlines key experimental parameters to consider for in vitro and ex vivo tracing studies with Sodium Butyrate-2,4-¹³C₂.

ParameterIn Vitro (Cell Culture)Ex Vivo (Tissue Slices)Rationale
Tracer Concentration Typically 1–5 mMVariable, dependent on tissue type and research questionTo maximize ¹³C signal while avoiding supraphysiological effects.
Culture/Incubation Medium Serum-free or dialyzed serum mediaPhysiologically relevant buffer (e.g., Krebs-Ringer)To minimize isotopic dilution and maintain cell/tissue viability. frontiersin.org
Co-substrates Controlled levels of glucose, glutamine, etc.Inclusion of other relevant physiological substrates (e.g., glucose, palmitate)To study the interplay between different nutrient sources. ahajournals.orgnih.gov
Time Points Multiple time points for dynamic analysisMultiple time points to track label incorporation over timeTo determine the kinetics of metabolic pathways and achieve isotopic steady state. mdpi.com
Controls Unlabeled sodium butyrate; no treatmentUnlabeled sodium butyrate; adjacent normal tissueTo isolate the effects of the tracer and identify disease-specific metabolic changes. jci.org
Sample Preparation Rapid quenching of metabolism and metabolite extractionRapid quenching of metabolism and metabolite extractionTo prevent metabolic activity post-sampling and ensure accurate measurement. nih.gov

Integration of Stable Isotope Tracing with Complementary Omics Technologies for Systems-Level Metabolic Understanding

While stable isotope tracing with Sodium Butyrate-2,4-¹³C₂ provides invaluable data on metabolic fluxes, a more comprehensive, systems-level understanding of cellular metabolism is achieved by integrating this approach with other "omics" technologies, such as metabolomics, proteomics, and transcriptomics. nih.gov This multi-omics approach allows researchers to connect changes in metabolic pathway activity with alterations in metabolite levels, protein expression, and gene transcription.

Integration with Metabolomics:

Pairing stable isotope tracing with untargeted metabolomics provides a snapshot of the entire metabolome, while the tracer reveals the dynamic activity of specific pathways. nih.gov For example, after administering Sodium Butyrate-2,4-¹³C₂, mass spectrometry-based metabolomics can identify and quantify a wide range of metabolites, including those not directly downstream of butyrate metabolism. escholarship.org This can reveal unexpected metabolic shifts that occur in response to butyrate treatment. High-resolution mass spectrometry is particularly useful as it can distinguish between isotopologues with small mass differences, providing another layer of detail for flux analysis. nih.gov

Integration with Proteomics and Transcriptomics:

Integrating flux data with proteomics and transcriptomics can uncover the regulatory mechanisms that control metabolic pathways. For instance, if tracing with Sodium Butyrate-2,4-¹³C₂ reveals an increase in its oxidation, proteomics can determine if the expression of β-oxidation enzymes is upregulated. Transcriptomics, in turn, can show whether the genes encoding these enzymes are more highly transcribed. This integrated approach can help to elucidate how cells adapt their metabolic machinery in response to nutrient availability or other stimuli.

A key challenge in these integrated studies is the different timescales of cellular processes. Changes in metabolic fluxes can occur within seconds to minutes, while alterations in protein and gene expression often take hours. mdpi.com Therefore, carefully designed time-course experiments are necessary to correlate these different datasets meaningfully.

The following table illustrates how integrating Sodium Butyrate-2,4-¹³C₂ tracing with other omics technologies can provide a more complete picture of its biological effects.

Omics TechnologyInformation ProvidedExample Research Question
Metabolomics Global, untargeted profiling of metabolite levels. nih.govDoes butyrate administration alter the levels of metabolites outside its direct catabolic pathway?
Proteomics Quantification of protein expression levels.Are the enzymes involved in butyrate oxidation (e.g., acyl-CoA synthetases, β-oxidation enzymes) upregulated upon butyrate treatment?
Transcriptomics Measurement of gene expression levels.Is the increased expression of metabolic enzymes preceded by an increase in their corresponding mRNA transcripts?

By combining these powerful technologies, researchers can move beyond mapping metabolic pathways to understanding the complex regulatory networks that govern cellular metabolism, providing a more holistic view of the biological impact of compounds like sodium butyrate. nih.gov

Elucidation of Core Metabolic Pathways Utilizing Sodium Butyrate 2,4 13c2

Tracing Carbon Entry into the Tricarboxylic Acid (TCA) Cycle from Labeled Butyrate (B1204436)

The journey of carbon atoms from Sodium Butyrate-2,4-13C2 into the central metabolic engine of the cell, the Tricarboxylic Acid (TCA) cycle, provides fundamental insights into cellular energy metabolism.

This compound undergoes mitochondrial β-oxidation, a catabolic process that breaks down fatty acids to generate energy. physiology.orgphysiology.org This pathway sequentially cleaves two-carbon units from the fatty acid chain. In the case of butyrate, a single round of β-oxidation yields two molecules of acetyl-CoA. The specific labeling of this compound results in the formation of [2-13C]acetyl-CoA and unlabeled acetyl-CoA. nih.gov This is because the original C2 and C4 of butyrate become the methyl carbons of the two resulting acetyl-CoA molecules.

Research in various models, including the failing heart and in fly heads, has demonstrated the rapid conversion of labeled butyrate into acetyl-CoA. nih.govbiorxiv.orgahajournals.org This process involves intermediate steps, including the formation of butyryl-CoA and 3-hydroxybutyryl-CoA. biorxiv.org The detection of 13C2-labeled acetyl-CoA confirms the direct entry of butyrate-derived carbons into this crucial metabolic hub. nih.govbiorxiv.org

The labeled acetyl-CoA generated from the β-oxidation of this compound enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). This initiates a series of reactions that further distribute the 13C label among various TCA cycle intermediates. The initial product, citrate, will be labeled at the C4 position. As the cycle progresses, the label is transferred to other intermediates such as α-ketoglutarate, succinate, fumarate, and malate. physiology.orgphysiology.orgnih.gov

Studies using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy have confirmed the incorporation of 13C from labeled butyrate into these TCA cycle metabolites. nih.govahajournals.org For instance, research has shown a significant increase in the stable isotope labeling of all detected TCA metabolites following the administration of labeled butyrate. nih.govbiorxiv.org The enrichment of glutamate (B1630785), which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, is a key indicator of butyrate's contribution to the cycle. nih.govahajournals.org

Table 1: Incorporation of 13C from this compound into TCA Cycle Intermediates

Metabolite Labeling Pattern Significance
Acetyl-CoA [2-13C]acetyl-CoA Direct product of β-oxidation, entry point into TCA cycle.
Citrate Initially labeled at C4 First step of the TCA cycle, indicating condensation of labeled acetyl-CoA.
α-Ketoglutarate Labeled Key intermediate, reflects progression through the first part of the cycle.
Glutamate Labeled In equilibrium with α-ketoglutarate, serves as a measurable proxy for TCA cycle activity.
Succinate Labeled Indicates progression through the middle stages of the TCA cycle.
Fumarate Labeled Intermediate in the later stages of the TCA cycle.

Investigation of Butyrate-Derived Carbon in Cellular Energy Metabolism and ATP Homeostasis

The oxidation of butyrate-derived acetyl-CoA in the TCA cycle is intrinsically linked to cellular energy production. The cycle generates reducing equivalents in the form of NADH and FADH2, which then fuel the electron transport chain to produce ATP, the cell's primary energy currency. Studies have shown that butyrate can significantly increase oxygen consumption rates, indicating an enhancement of metabolic activity and energy production. nih.gov This suggests that butyrate can serve as a potent energy source for cells.

Interplay with Glucose and Pyruvate (B1213749) Metabolism Using Labeled Butyrate

The metabolism of butyrate does not occur in isolation but rather interacts dynamically with other major energy-providing pathways, particularly those of glucose and pyruvate. The use of this compound allows for the detailed investigation of these interactions.

Studies have shown that in certain cell types, such as colon cancer cells, there is a preference for butyrate over glucose as an energy substrate. researchgate.net When both are available, cells may preferentially oxidize butyrate. This phenomenon, known as a metabolic switch, can be elucidated by using labeled butyrate. By tracking the fate of the 13C label, researchers can determine the relative contribution of butyrate versus glucose to the acetyl-CoA pool and subsequent TCA cycle activity. researchgate.net For example, in the failing heart, short-chain fatty acids like butyrate are oxidized more readily than ketones, and they can also displace the oxidation of long-chain fatty acids. ahajournals.org

The introduction of butyrate can have a significant impact on glucose metabolism, including the rate of glycolysis and the activity of the pyruvate dehydrogenase (PDH) complex. The PDH complex is a critical gatekeeper that controls the entry of pyruvate, the end product of glycolysis, into the TCA cycle by converting it to acetyl-CoA.

Research suggests that butyrate can inhibit the PDH complex. coventry.ac.uk The increased production of acetyl-CoA from butyrate β-oxidation can lead to feedback inhibition of the PDH complex, thereby reducing the conversion of pyruvate to acetyl-CoA. coventry.ac.uk This effectively decreases the contribution of glucose to the TCA cycle. Furthermore, butyrate has been shown to positively regulate the expression of pyruvate dehydrogenase kinases (PDKs), which are enzymes that phosphorylate and inactivate the PDH complex. researchgate.net This provides another layer of regulation by which butyrate can suppress glucose oxidation. By using this compound in conjunction with labeled glucose isotopes, researchers can precisely quantify the shifts in metabolic fluxes between these two key energy pathways.

Table 2: Mentioned Compound Names

Compound Name
This compound
Acetyl-CoA
Citrate
α-ketoglutarate
Butyryl-CoA
3-hydroxybutyryl-CoA
Succinate
Fumarate
Malate
Oxaloacetate
Glucose
Pyruvate
ATP
NADH
FADH2
[2-13C]acetyl-CoA
CO2
Glutamate
Palmitate
Stearate
Cholesterol
Ketone bodies
D-3-hydroxybutyrate
Acetoacetate (B1235776)
Acylcarnitines
[1-13C]acetate
[2-13C]propionate
[1,2-13C2]butyrate
[3,4-13C2]butyrate
Ethanol
Adipic acid
Sebacic acid
Hexanoic acid
Benzoic acid
4-aminobutyrate (GABA)
Lysine (B10760008)
Glutarate

Contribution of Butyrate-Derived Carbon to De Novo Lipid and Fatty Acid Synthesis Pathways

The use of isotopically labeled this compound has been instrumental in quantifying the contribution of butyrate to the synthesis of new lipids and fatty acids, a process known as de novo lipogenesis. When metabolized, butyrate is converted via β-oxidation into two molecules of acetyl-CoA. nih.gov The 13C labels on the 2nd and 4th carbons of butyrate are strategically placed so that they are incorporated into these acetyl-CoA units. This labeled acetyl-CoA can then enter various anabolic pathways, including the synthesis of fatty acids and cholesterol. rug.nlphysiology.org

Research involving the infusion of [2,4-13C2]butyrate directly into the cecum of mice—the primary site of its natural production—has provided detailed insights into its role as a substrate for lipogenesis. nih.gov These studies have demonstrated that gut-derived butyrate is a significant contributor to the synthesis of palmitate and cholesterol in the liver. nih.gov The contribution of butyrate to palmitate synthesis was found to be comparable to that of acetate (B1210297), another major short-chain fatty acid (SCFA), and significantly higher than that of propionate. physiology.orgnih.gov For instance, the fractional synthesis of palmitate from butyrate was measured at 2.7%, nearly identical to acetate's 2.8%, while propionate's contribution was substantially lower at 0.6%. physiology.orgnih.gov

These findings highlight that butyrate and acetate are the primary short-chain fatty acids used for de novo lipogenesis in rat colonic epithelial cells. nih.gov The labeled carbon from butyrate is not only found in free fatty acids but also incorporated into more complex lipids such as phospholipids (B1166683) and triglycerides, underscoring its importance in membrane synthesis and energy storage. nih.govbiorxiv.org The precursor pool enrichment for palmitate synthesis is notably high for butyrate, indicating its ready availability and efficient utilization in hepatic lipid synthesis pathways. physiology.org

Table 1: Comparative Contribution of Short-Chain Fatty Acids to Hepatic Lipogenesis

This table summarizes data from studies in conscious mice where 13C-labeled SCFAs were infused into the cecum to trace their incorporation into newly synthesized lipids in the liver. physiology.orgnih.gov

SubstratePrecursor Pool Enrichment for Palmitate Synthesis (Mean ± SEM)Fractional Palmitate Synthesis Rate (Mean ± SEM)Fractional Cholesterol Synthesis Rate (Mean ± SEM)
[1-13C]acetate2.8% ± 0.52.8% ± 0.20.7%
[2-13C]propionate17.6% ± 1.50.6% ± 0.10.0%
[2,4-13C2]butyrate25.9% ± 0.92.7% ± 0.40.9%

Data sourced from studies on cecal infusion in mice. physiology.orgnih.gov

Insights into Amino Acid and Nitrogen Metabolism through Labeled Butyrate Carbon Scaffolding

The metabolic fate of the carbon backbone of butyrate extends beyond lipid synthesis, providing crucial insights into amino acid and nitrogen metabolism. After this compound is metabolized to 13C-labeled acetyl-CoA, these labeled carbons enter the tricarboxylic acid (TCA) cycle through condensation with oxaloacetate to form citrate. nih.gov As the labeled carbons transit through the TCA cycle, they are incorporated into various cycle intermediates, such as α-ketoglutarate and oxaloacetate.

These TCA cycle intermediates serve as direct precursors for the synthesis of several non-essential amino acids. For example, α-ketoglutarate can be transaminated to form glutamate, and oxaloacetate can be converted to aspartate. physiology.org Tracer studies using [2,4-13C2]butyrate have successfully demonstrated this link. Following infusion of labeled butyrate in mice, significant M+2 enrichment (indicating the incorporation of two 13C atoms) has been detected in plasma glutamate and aspartate. physiology.org This directly shows that the carbon skeleton of butyrate is used for the de novo synthesis of these amino acids. physiology.org Further studies in Drosophila melanogaster heads have also shown that 13C from labeled butyrate is incorporated into amino acids such as arginine, aspartate, glutamate, and proline. biorxiv.org

Table 2: Isotopic Enrichment of Plasma Metabolites after [2,4-13C2]butyrate Infusion

This table presents the M+2 enrichment (the fraction of the metabolite pool containing two 13C atoms) in key TCA cycle intermediates and related amino acids in mouse plasma following a 6-hour cecal infusion with [2,4-13C2]butyrate. physiology.org

MetaboliteMetabolic RoleM+2 Enrichment (%) (Mean ± SE)
CitrateTCA Cycle Intermediate~20%
α-KetoglutarateTCA Cycle Intermediate~1.5%
MalateTCA Cycle Intermediate1.8% ± 0.2
AspartateAmino Acid (from Oxaloacetate)1.6% ± 0.2
GlutamateAmino Acid (from α-Ketoglutarate)1.5% ± 0.1

Data sourced from a 6-hour cecal infusion study in mice. physiology.org

Organ Specific and Cellular Metabolic Insights from Sodium Butyrate 2,4 13c2 Studies

Hepatic Metabolism and Glycogen (B147801) Dynamics Uncovered by Labeled Butyrate (B1204436) Tracing

The liver is a central hub for butyrate metabolism following its absorption from the gut. nih.gov Studies in rats have shown that the liver is highly efficient at taking up and metabolizing butyrate. nih.govmdpi.com Using labeled tracers, researchers have elucidated the connection between butyrate metabolism, mitochondrial energy production, and glycogen storage.

In fasted rats, re-feeding with a combination of butyrate and glucose revealed that butyrate can delay the synthesis of glycogen. nih.gov While net glycogen synthesis occurred in both glucose-fed and butyrate/glucose-fed groups, the process was extended in the presence of butyrate. nih.gov This is linked to butyrate's known effect of impairing oxidative phosphorylation, which can influence the availability of ATP required for glycogen synthesis. nih.gov A transient increase in mitochondrial ATP synthesis was observed, which was delayed in the butyrate-fed group, suggesting a complex interplay between substrate availability and energy production to support glycogen metabolism. nih.gov

In models of type 2 diabetes, sodium butyrate administration has been found to improve liver glycogen metabolism. nih.gov Studies in diabetic db/db mice showed that butyrate treatment increased glycogen storage in the liver. nih.govmdpi.com This effect was associated with the upregulation of glucose transporters like GLUT2 and SGLT1 and modulation of the AKT-GSK3 signaling pathway, which is crucial for glycogen synthesis. nih.gov Furthermore, butyrate has been shown to reduce hepatic lipid accumulation in these models. mdpi.com

Renal Metabolic Responses and Mitochondrial Function Studies with Sodium Butyrate-2,4-13C2

In the kidney, butyrate has been identified as a key regulator of mitochondrial function and cellular health, particularly in the context of diabetic kidney disease (DKD). nih.govnih.gov Studies using in vivo mouse models of DKD and in vitro cultures of human kidney cells have demonstrated that sodium butyrate can protect kidney tissue by improving mitochondrial function. nih.govnih.gov

Treatment with sodium butyrate in diabetic mice led to improved mitochondrial function and reduced lipid accumulation in the kidneys. nih.govnih.gov This was linked to the activation of the AMPK/PGC-1α signaling pathway, a master regulator of energy metabolism and mitochondrial biogenesis. nih.govnih.gov In vitro experiments using high-glucose-treated human kidney (HK-2) cells confirmed these findings, showing that butyrate could reverse the detrimental effects of high glucose on mitochondrial reactive oxygen species (ROS) and ATP levels. nih.gov

Further studies on human glomerular microvascular endothelial cells (hgMVECs) revealed that butyrate promotes mitochondrial biogenesis, evidenced by an upregulation of the regulator PGC-1α and an increase in mitochondrial mass. mdpi.com Interestingly, butyrate was found to decrease the maximal respiration of these cells under normal conditions and could reduce the pathologically increased respiratory capacity induced by lipopolysaccharides (LPS), suggesting a protective role in maintaining metabolic homeostasis under inflammatory stress. mdpi.com

Cardiac Metabolic Fuel Utilization and Substrate Preference Using Labeled Butyrate

The heart is metabolically flexible, capable of using various substrates for energy, including fatty acids, glucose, and ketone bodies. nih.gov Studies using [2,4-¹³C₂] butyrate have been instrumental in understanding the heart's preference for short-chain fatty acids (SCFAs), especially in the context of heart failure.

In isolated perfused hearts from rats with pathological hypertrophy, butyrate oxidation was found to be significantly greater than that of the ketone body 3-hydroxybutyrate (B1226725) (3OHB). nih.gov This demonstrates that SCFAs are a preferred energy source for the failing heart. nih.gov The study revealed that butyrate oxidation contributed a higher fraction to acetyl-CoA production for the tricarboxylic acid (TCA) cycle compared to ketones. nih.gov This preference is significant because it suggests that SCFAs can efficiently bypass the reduced long-chain fatty acid oxidation capacity that characterizes the failing heart. nih.gov

Experiments with hyperpolarized [1-¹³C]butyrate have further mapped its metabolic fate in real-time in both isolated and in vivo rat hearts. coventry.ac.uk These studies successfully detected the conversion of butyrate into the ketone body acetoacetate (B1235776) and its subsequent entry into the TCA cycle, evidenced by the labeling of intermediates like citrate (B86180) and glutamate (B1630785). coventry.ac.uk This work establishes butyrate as a viable metabolic probe for investigating cardiac fatty acid and ketone body metabolism. coventry.ac.uk

ModelLabeled SubstrateKey FindingReference
Failing Rat Heart (TAC model)[2,4-¹³C₂] ButyrateButyrate oxidation was 15% greater than ketone (3OHB) oxidation, showing a heightened preference for SCFAs. nih.gov
Isolated Perfused Rat HeartHyperpolarized [1-¹³C]ButyrateDemonstrated real-time conversion of butyrate to acetoacetate and TCA cycle intermediates. coventry.ac.uk
In Vivo Rat HeartHyperpolarized [1-¹³C]ButyrateObserved labeled metabolites including glutamate, citrate, acetoacetate, and acetylcarnitine. coventry.ac.uk

Neural Metabolic Pathway Tracing and Carbon Flux in Experimental Models Utilizing Labeled Butyrate

While butyrate's role as an HDAC inhibitor in the brain is well-studied, its function as a direct metabolic substrate is also significant. Using ¹³C₄-labeled sodium butyrate in Drosophila melanogaster heads as a model for neural tissue, researchers have traced its rapid incorporation into central metabolism. plos.orgnih.govplos.org

These studies demonstrated that upon administration, butyrate is quickly metabolized via β-oxidation to form its derivatives, including butyryl-CoA and 3-hydroxybutyryl-CoA. biorxiv.org The labeled carbons are then rapidly incorporated into acetyl-CoA, which enters the TCA cycle. plos.orgnih.govbiorxiv.org This was confirmed by the detection of ¹³C label in key TCA cycle metabolites such as citrate, isocitrate, and α-ketoglutarate within minutes of exposure. plos.orgplos.org The data showed a specific and gradual accumulation of ¹³C in these metabolites, providing clear evidence of butyrate's role as a fuel source for neural tissue. nih.govbiorxiv.org This rapid metabolic activity occurs without immediate changes to the proteome or acetylome, suggesting that butyrate's role as an energy substrate is a primary and immediate effect. plos.org

Gastrointestinal Epithelial Cell Metabolism and Energy Provision using Labeled Butyrate

Butyrate is the primary energy source for intestinal epithelial cells (IECs), particularly the differentiated colonocytes lining the gut. nih.govnih.gov Isotopic tracer studies using labeled butyrate have been pivotal in confirming this role.

In one study, [¹³C₂] labeled butyrate was used to track its metabolism in intestinal tissue. nih.gov The results showed significant incorporation of the ¹³C label into TCA cycle metabolites, including citrate and malate, confirming that butyrate is actively oxidized for energy by IECs. nih.gov Butyrate's rapid metabolism by healthy, differentiated epithelial cells is crucial for maintaining gut homeostasis and is a key factor in the "butyrate paradox," where it promotes the health of normal cells while inhibiting the growth of cancerous ones. nih.gov

Studies in bovine ruminal epithelial cells (BRECs) have shown that sodium butyrate can upregulate genes involved in its own metabolism, such as ACAT1 and BDH1, even under inflammatory conditions induced by LPS. frontiersin.org This suggests a robust mechanism to ensure energy provision from butyrate to maintain cellular function and protect the intestinal barrier. frontiersin.org

Cell Line Specific Metabolic Responses to Labeled Butyrate in In Vitro Systems

In vitro cell culture systems provide a controlled environment to dissect the specific metabolic effects of butyrate. Using ¹³C-labeled butyrate, researchers have detailed its metabolic fate in various cell lines, highlighting how a cell's metabolic programming dictates its response.

In colon cancer cell lines like HCT116, which exhibit the Warburg effect (a preference for glycolysis over oxidative phosphorylation), butyrate is metabolized inefficiently. nih.gov This leads to its accumulation within the cell, where it functions as a histone deacetylase (HDAC) inhibitor. nih.gov A study using ¹³C₄-butyrate directly demonstrated that carbons from butyrate were incorporated into the acetyl groups of histones, confirming that butyrate can be a source for histone acetylation. nih.gov

In contrast, non-cancerous cell lines and those not heavily reliant on glycolysis can readily use butyrate as an energy source.

HepG2 (Liver Carcinoma) Cells: Sodium butyrate treatment increased glycogen storage, indicating its influence on hepatic glucose metabolism. nih.gov

HK-2 (Human Kidney) Cells: Butyrate was shown to counteract the negative metabolic effects of high glucose, improving mitochondrial function. nih.gov

hgMVECs (Human Glomerular Endothelial) Cells: Butyrate was found to promote mitochondrial biogenesis and regulate oxygen consumption. mdpi.com

BRECs (Bovine Ruminal Epithelial) Cells: Butyrate upregulates genes related to its own metabolism, enhancing its utilization as a fuel source. frontiersin.org

Cell LineCell TypeKey Metabolic Finding with Labeled ButyrateReference
HCT116Colon Cancer¹³C₄-butyrate carbons contribute to histone acetyl groups, linking metabolism to epigenetic modification. nih.gov
HepG2Liver CarcinomaIncreases glycogen storage, modulating glucose metabolism. nih.gov
HK-2Human KidneyImproves mitochondrial function under high-glucose stress. nih.gov
hgMVECsHuman Glomerular EndothelialPromotes mitochondrial biogenesis and regulates oxygen consumption. mdpi.com
BRECsBovine Ruminal EpithelialUpregulates genes for VFA metabolism (ACAT1, BDH1), enhancing its own utilization. frontiersin.org

Interactions of Sodium Butyrate 2,4 13c2 with Epigenetic and Gene Expression Regulation

Modulation of Histone Acetylation Dynamics via Butyrate-Derived Acetyl-CoA

Butyrate (B1204436) is a well-established inhibitor of histone deacetylases (HDACs), leading to an increase in histone acetylation and a more open chromatin structure conducive to gene expression. However, beyond its role as an HDAC inhibitor, butyrate can also be metabolized into acetyl-Coenzyme A (acetyl-CoA), the direct donor of acetyl groups for histone acetylation by histone acetyltransferases (HATs). The use of Sodium Butyrate-2,4-13C2 allows researchers to distinguish between these two effects and trace the contribution of butyrate's carbon backbone to the histone acetylome.

Tracing Butyrate-Derived Carbon Contribution to Histone Acetylation Pools

Stable isotope tracing studies utilizing ¹³C-labeled butyrate have provided unequivocal evidence that butyrate serves as a carbon source for histone acetylation. nih.gov When cells are incubated with this compound, the labeled carbons are incorporated into acetyl-CoA through the process of β-oxidation. This ¹³C-labeled acetyl-CoA is then used by HATs to acetylate histones.

Mass spectrometry analysis of histones from cells treated with labeled butyrate reveals the presence of ¹³C₂-acetate, confirming that the acetyl groups on histones contain carbons derived from butyrate. nih.gov This demonstrates a direct metabolic link between butyrate and the histone acetylation machinery. nih.govbiorxiv.org Studies have shown that the incorporation of butyrate-derived carbon into histone acetyl groups can be detected in various histone H4 tail peptides, including their mono-, di-, tri-, and tetra-acetylated forms. nih.gov This metabolic contribution of butyrate to the histone acetyl-CoA pool complements its function as an HDAC inhibitor in modulating histone acetylation levels.

Influence on Chromatin Accessibility and Transcriptional Regulation by Labeled Butyrate

The dual action of butyrate as both an HDAC inhibitor and a source for acetyl-CoA has profound effects on chromatin accessibility and gene transcription. By increasing histone acetylation, butyrate promotes a more relaxed chromatin state, making DNA more accessible to transcription factors and the transcriptional machinery.

Studies using techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) have shown that butyrate treatment leads to significant changes in chromatin accessibility. biorxiv.org Interestingly, while HDAC inhibition would be expected to globally increase accessibility, the effects of butyrate can be more complex. Research has revealed that butyrate can induce both opening and closing of distinct chromatin regions. biorxiv.org For instance, in colon cancer cells, butyrate treatment resulted in a decrease in accessibility in distal enhancer regions. biorxiv.org

The altered chromatin landscape directly impacts gene expression. The changes in accessibility at promoter and enhancer regions correlate with changes in the transcription of associated genes. nih.gov The use of labeled butyrate helps to connect the metabolic fate of butyrate directly to these epigenetic and transcriptional changes, providing a clearer picture of how this microbial metabolite regulates cellular function at the molecular level.

Gene Expression Profiling in Response to this compound Treatment

Treatment of cells with sodium butyrate leads to widespread changes in gene expression. Gene expression profiling using techniques like cDNA microarrays and RNA-seq has revealed that butyrate can upregulate and downregulate hundreds to thousands of genes. biorxiv.orgnih.gov These changes are often dose-dependent and can vary between different cell types. mdpi.comjmb.or.kr

In human lung carcinoma cells, for example, microarray analysis showed that sodium butyrate treatment resulted in the upregulation of 32 genes and the downregulation of 66 genes out of 1728 analyzed. nih.gov A significant portion of the downregulated genes were associated with cytokine signaling, particularly the interferon-gamma (IFNγ) pathway, providing a potential mechanism for butyrate's anti-inflammatory effects. nih.gov Conversely, butyrate induced the expression of several known metastasis suppressor genes while downregulating genes that promote metastasis. nih.gov

In colorectal cancer cells, RNA-seq analysis following butyrate treatment indicated that a large percentage of genes were differentially expressed. biorxiv.org Gene set enrichment analysis (GSEA) showed a significant downregulation of genes related to the cell cycle, such as E2F targets and G2M checkpoint genes, consistent with butyrate's known anti-proliferative effects. biorxiv.org Furthermore, studies have linked butyrate-induced changes in gene expression to the modulation of critical apoptotic and cell cycle regulators. mdpi.com

The use of this compound in such studies allows for a direct correlation between the metabolism of butyrate and the observed changes in the transcriptome, further refining our understanding of its regulatory networks.

Implications for Cellular Differentiation Processes and Phenotypic Changes Initiated by Labeled Butyrate

The epigenetic and transcriptional modifications induced by sodium butyrate have significant consequences for cellular differentiation and phenotype. Butyrate is a known differentiation-inducing agent in various cell types, including cancer cells and immune cells. nih.govnih.gov

For instance, in colon cancer cells, sodium butyrate can promote a more differentiated phenotype, which is often associated with reduced proliferation and increased apoptosis. nih.gov This is accompanied by changes in cell morphology, such as the appearance of large vacuoles and less distinct intracellular organelles. researchgate.net Studies on Caco-2 colon adenocarcinoma cells have shown that butyrate-induced differentiation is coupled with alterations in energy metabolism, including an increased reliance on oxidative phosphorylation. nih.gov

In the context of the immune system, butyrate can influence the differentiation of monocytes into dendritic cells and macrophages, modulating their phenotype and function. nih.gov Butyrate-treated dendritic cells exhibit a reduced capacity to stimulate T-cell proliferation, suggesting an immunomodulatory role. nih.gov

The ability to trace the metabolic fate of this compound provides a powerful method to link its incorporation into cellular metabolic pathways with these profound changes in cell fate and function. By observing how the labeled carbons from butyrate are distributed within the cell and incorporated into various macromolecules, researchers can gain deeper insights into the specific mechanisms driving butyrate-induced differentiation and phenotypic alterations.

Mechanistic Investigations of Butyrate Origin and Transport Using Isotopic Tracers

Gut Microbiota Biosynthesis of Labeled Butyrate (B1204436) from 13C-Dietary Substrates

The production of butyrate by the gut microbiota is a cornerstone of a healthy intestinal environment. Utilizing substrates labeled with 13C, such as the fermentable carbohydrate inulin (B196767), allows for the precise tracking of carbon atoms as they are incorporated into butyrate, providing a clear picture of its microbial synthesis. biorxiv.orgnih.govnih.gov

Studies employing [U-13C]-inulin have demonstrated the direct conversion of this dietary fiber into butyrate by the gut microbiota. biorxiv.orgnih.gov Upon fermentation of 13C-inulin, a significant enrichment of 13C is observed in the resulting butyrate pool. nih.gov Specifically, the dominant isotopologues found are 13C2 and 13C4, which is consistent with the known biochemical pathway where two molecules of acetyl-CoA condense to form butyrate. nih.gov In in vitro models of human intestinal fermentation using [U-13C]glucose, butyrate was a major metabolite, and modeling of the labeling kinetics helped determine the metabolic fluxes for its synthesis. researchgate.net

This process highlights the direct link between the consumption of specific dietary fibers and the production of beneficial microbial metabolites. The enrichment of the butyrate pool with 13C from labeled inulin provides definitive evidence of this metabolic conversion. biorxiv.orgnih.gov

Table 1: 13C Labeling of Butyrate from Inulin Fermentation

Labeled Substrate Key Isotopologues Detected in Butyrate Percentage of Total Carbon Pool Reference
[U-13C]-inulin 13C2 and 13C4 58% nih.gov

The synthesis of butyrate from dietary carbohydrates is carried out by specific members of the gut microbiota. nih.gov The primary route for butyrate formation from carbohydrates is the acetyl-CoA pathway. tandfonline.com This process involves the condensation of two acetyl-CoA molecules. nih.gov

Key butyrate-producing bacteria belong to the phylum Firmicutes, particularly within Clostridium clusters IV and XIVa. nih.gov Genera such as Faecalibacterium, Roseburia, and Eubacterium are prominent butyrate producers. nih.gov For instance, Faecalibacterium prausnitzii is one of the most abundant butyrate producers in the human gut. nih.gov Studies have shown that supplementation with inulin can promote the growth of butyrate-producing species like Faecalibacterium, Roseburia, and Anaerostipes. nih.gov

There are four major pathways for butyrate production in bacteria, utilizing pyruvate (B1213749), glutarate, 4-aminobutyrate, or lysine (B10760008) as initial substrates. nih.gov However, the breakdown of complex carbohydrates primarily feeds into the pyruvate pathway, leading to the formation of acetyl-CoA, the precursor for butyrate synthesis. asm.org The final step in this pathway can be catalyzed by either butyryl-CoA:acetate (B1210297) CoA transferase (but) or butyrate kinase (buk). asm.org

Table 2: Key Butyrate-Producing Bacteria and Their Pathways

Bacterial Species/Group Primary Butyrate Synthesis Pathway Key Enzymes Reference
Faecalibacterium prausnitzii Acetyl-CoA pathway Butyryl-CoA:acetate CoA transferase (but) nih.gov
Roseburia spp. Acetyl-CoA pathway Butyryl-CoA:acetate CoA transferase (but) nih.gov
Eubacterium spp. Acetyl-CoA pathway Butyryl-CoA:acetate CoA transferase (but) nih.gov
Clostridium spp. Acetyl-CoA pathway, Lysine pathway Butyrate kinase (buk), Butyryl-CoA:acetate CoA transferase (but) frontiersin.org

Host-Microbiota Metabolic Communications Probed with Labeled Butyrate

The use of labeled butyrate, such as Sodium butyrate-2,4-13C2, has been instrumental in deciphering the metabolic dialogue between the gut microbiota and the host. biorxiv.orgnih.govnih.gov These tracer studies reveal not only the microbial production of butyrate but also its subsequent utilization by the host, highlighting a crucial metabolic bridge. biorxiv.org

When mice are administered 13C-labeled fermentable fiber (U-13C-inulin), the microbiota ferments it into labeled butyrate. biorxiv.org This labeled butyrate is then absorbed by the host's gut epithelial cells and can be oxidized to acetyl-CoA. biorxiv.org This acetyl-CoA, carrying the 13C label, can then be used in various host metabolic processes, including as a substrate for histone acetylation, demonstrating a direct link between microbial fermentation and host epigenetics. biorxiv.orgnih.gov

Furthermore, studies involving the cecal infusion of labeled short-chain fatty acids have shown significant interconversion between them by the gut microbiota, a phenomenon known as cross-feeding. physiology.org For example, a notable conversion of labeled acetate to butyrate has been observed, indicating that some butyrate-producing bacteria utilize acetate produced by other microbes. cambridge.org This metabolic cross-talk underscores the complexity of the gut microbial ecosystem and its integrated relationship with the host. biorxiv.org

Pathways of Butyrate Uptake and Systemic Distribution Investigated with Stable Isotopes

Stable isotope tracers like this compound are invaluable for mapping the journey of butyrate from the gut lumen to various host tissues. physiology.orgnih.gov Upon production by the microbiota, butyrate is primarily absorbed by the colonocytes, the epithelial cells of the colon, where it serves as a major energy source. nih.gov

Studies involving the infusion of [2,4-13C2]butyrate directly into the cecum of mice have allowed for the quantification of its absorption and systemic distribution. physiology.orgplos.org These experiments show that infused butyrate is diluted in the cecum, indicating ongoing endogenous production, and is then absorbed into the bloodstream. physiology.org Once in circulation, the 13C label from butyrate can be traced to various metabolites in different organs. researchgate.net For example, labeled carbon atoms from butyrate have been found incorporated into metabolites of the tricarboxylic acid (TCA) cycle in tissues such as the brain and brown adipose tissue. nih.govresearchgate.net

The liver also plays a significant role in butyrate metabolism. physiology.org Cecal [2,4-13C2]butyrate has been shown to be a substrate for the synthesis of cholesterol and palmitate in the liver. physiology.org This demonstrates that gut-derived butyrate not only serves as a local energy source for the colon but also contributes to systemic metabolic processes, including lipogenesis. physiology.org

Table 3: Systemic Fate of Labeled Butyrate

Tracer Tissue/Metabolic Pool Key Finding Reference
[2,4-13C2]butyrate Liver (Palmitate) 2.7% fractional synthesis from cecal butyrate physiology.org
[2,4-13C2]butyrate Liver (Cholesterol) 0.9% fractional synthesis from cecal butyrate physiology.org
13C-butyrate Brain (TCA Cycle Metabolites) Isotopic labeling of TCA cycle intermediates observed researchgate.net
13C-butyrate Brown Adipose Tissue (TCA Cycle Metabolites) Abundance of isotopic labeling in TCA cycle intermediates researchgate.net

Advanced Research Directions and Emerging Applications in Sodium Butyrate 2,4 13c2 Research

Development of Novel Isotope-Labeled Butyrate (B1204436) Analogs and Derivatives for Targeted Metabolic Studies

The success of Sodium Butyrate-2,4-¹³C₂ has spurred the development of a broader range of isotope-labeled short-chain fatty acid (SCFA) analogs and derivatives. These novel tracers are designed to probe specific aspects of metabolism with even greater detail. For instance, butyrate analogs with different isotopic labeling patterns, such as [1-¹³C]butyrate, [¹³C₄]butyrate, and deuterated forms like butyrate-d₇, are commercially available. otsuka.co.jpeurisotop.com Each of these analogs offers unique advantages for tracing distinct metabolic routes.

Researchers are also synthesizing derivatives of butyrate to investigate the metabolism of related compounds. An example is Sodium D-3-hydroxybutyrate-2,4-¹³C₂, which is used to study ketone body metabolism. eurisotop.com The development of such targeted tracers allows for the precise investigation of pathways like ketogenesis and fatty acid oxidation in various tissues, including the liver, kidney, and heart. ismrm.org These studies are crucial for understanding metabolic zonation and the preferential use of different substrates by specific organs. ismrm.org

The expansion of this isotopic toolkit enables more sophisticated experimental designs. For example, by using a combination of differently labeled SCFAs, researchers can conduct competitive metabolic assays to determine substrate preference in cells and tissues. nih.gov This approach has been instrumental in demonstrating that astrocytes, a type of brain cell, favor butyrate metabolism over acetate (B1210297). nih.gov

Table 1: Examples of Isotope-Labeled Butyrate Analogs and Their Research Applications

Compound NameIsotopic LabelingPrimary Research Application
Sodium Butyrate-1-¹³C¹³C at C1Studying the initial steps of β-oxidation and entry into the TCA cycle. ismrm.org
Sodium Butyrate-¹³C₄Uniformly ¹³C labeledTracing the complete carbon skeleton of butyrate through various metabolic pathways. plos.orgisotope.com
Sodium Butyrate-d₇Deuterium labeledUsed in mass spectrometry-based metabolomics as an internal standard for quantification. otsuka.co.jp
Sodium D-3-hydroxybutyrate-2,4-¹³C₂¹³C at C2 and C4Investigating ketone body metabolism and its interplay with other energy sources. eurisotop.com

High-Throughput Screening and Unbiased Metabolomic Discovery with Sodium Butyrate-2,4-13C2

The integration of Sodium Butyrate-2,4-¹³C₂ into high-throughput screening (HTS) and unbiased metabolomics platforms is revolutionizing the discovery of new metabolic pathways and drug targets. mz-at.deciteab.com HTS assays can be designed to identify compounds that modulate butyrate metabolism by tracking the incorporation of ¹³C into downstream metabolites. mdpi.com This approach has been used to screen for epigenetic compounds that induce the synthesis of human β-defensin 1, a key component of the innate immune system. mdpi.com

Unbiased metabolomics, also known as stable isotope-resolved metabolomics (SIRM), leverages the power of high-resolution mass spectrometry to globally profile all metabolites that become labeled by an isotopic tracer. nih.govresearchgate.net When cells or organisms are supplied with Sodium Butyrate-2,4-¹³C₂, the ¹³C atoms are incorporated into a wide array of molecules, providing a comprehensive snapshot of butyrate's metabolic influence. nih.gov This technique allows for the identification of previously unknown metabolic connections and the quantification of flux through various pathways simultaneously. eurisotop.comnih.gov

Computational Modeling and Flux Balance Analysis in Conjunction with Isotopic Data from Butyrate Tracers

The rich datasets generated from experiments with Sodium Butyrate-2,4-¹³C₂ and other isotopic tracers are being integrated with computational models to provide a quantitative understanding of metabolic fluxes. frontiersin.org Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are two powerful computational approaches that use isotopic labeling data to calculate the rates of reactions within a metabolic network. mdpi.comnih.govbiorxiv.org

¹³C-MFA, considered a gold standard for flux quantification, involves fitting a mathematical model of metabolism to the measured mass isotopologue distributions of metabolites. frontiersin.orgmdpi.com This allows for the precise determination of intracellular fluxes that are not directly measurable. researchgate.net The development of specialized modeling languages like FluxML facilitates the exchange and reuse of these complex models among researchers. frontiersin.org

More advanced approaches are now combining thermodynamic principles with ¹³C flux analysis to create more accurate and unbiased models of metabolism. biorxiv.org These integrated models can predict the directionality of metabolic reactions and quantify flux without prior assumptions, leading to a more comprehensive understanding of cellular metabolic states. biorxiv.org The application of these computational tools to data from butyrate tracer studies is essential for deciphering the complex metabolic reprogramming that occurs in various physiological and pathological conditions. biorxiv.orgresearchgate.net

Elucidating Complex Metabolic Networks and Dynamic Cellular Responses using Pulse-Chase Labeling with this compound

Pulse-chase labeling is a powerful experimental technique used to study the dynamic aspects of metabolism. In this approach, cells are first "pulsed" with an isotopically labeled substrate, such as Sodium Butyrate-2,4-¹³C₂, for a short period. The labeled substrate is then "chased" with an unlabeled version of the same substrate. By tracking the flow of the ¹³C label through different metabolic pools over time, researchers can gain insights into the rates of synthesis and turnover of various metabolites. researchgate.netpnas.org

This technique has been instrumental in revealing the temporal changes in carbon allocation within central metabolism. For example, pulse-chase experiments have shown that butyrate can be rapidly metabolized and incorporated into the tricarboxylic acid (TCA) cycle. plos.orgnih.gov Studies have also used this method to investigate the contribution of protein deacetylation to the acetyl-CoA pool, demonstrating that acetate derived from histone deacetylation can be re-utilized for metabolic processes. biorxiv.orgbiorxiv.org

The dynamic information obtained from pulse-chase experiments with Sodium Butyrate-2,4-¹³C₂ is crucial for understanding how cells adapt their metabolism in response to various stimuli and environmental changes. frontiersin.org By observing the kinetics of label incorporation and clearance, scientists can build more accurate models of metabolic networks and uncover the regulatory mechanisms that govern cellular responses.

Q & A

Q. How is Sodium butyrate-2,4-13C2 synthesized, and what analytical methods validate its isotopic purity?

this compound is synthesized via carboxylation of labeled precursors (e.g., 13C-acetate) or enzymatic pathways. Isotopic purity (≥99 atom % 13C) is validated using nuclear magnetic resonance (NMR) spectroscopy to confirm 13C incorporation at positions 2 and 4, complemented by mass spectrometry (MS) for quantitative isotopic abundance analysis . Purity verification should follow guidelines for reporting isotopic compounds, including batch-specific certificates of analysis .

Q. What are the primary applications of this compound in NMR-based metabolic studies?

This compound is used to trace butyrate metabolism in in vitro and in vivo models. In NMR, the 13C-labeled carbons enable detection of metabolic intermediates (e.g., acetyl-CoA, ketone bodies) and quantification of metabolic flux in pathways like β-oxidation or histone deacetylation regulation . Standard protocols involve dissolving the compound in deuterated solvents (e.g., D2O) to minimize background interference .

Q. How should this compound be stored to maintain stability in long-term experiments?

Store as a crystalline solid at room temperature in airtight, light-protected containers. Stability is maintained for ≥4 years under these conditions, but repeated freeze-thaw cycles or exposure to moisture should be avoided to prevent isotopic exchange or degradation .

Advanced Research Questions

Q. How can researchers optimize isotopic enrichment in cell culture studies using this compound?

To minimize isotopic dilution, use serum-free media or dialyzed fetal bovine serum to reduce unlabeled carbon sources. Dose-response experiments should determine the minimum effective concentration (e.g., 1–5 mM) to maintain metabolic activity while maximizing 13C signal-to-noise ratios in downstream NMR or MS analyses . Parallel controls with unlabeled sodium butyrate are critical for distinguishing isotope-specific effects .

Q. What experimental strategies resolve contradictions in metabolic flux data derived from this compound tracing?

Conflicting flux results may arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pathways) or isotopic scrambling. To address this, combine 13C tracing with genetic knockouts (e.g., siRNA targeting acyl-CoA synthetases) or inhibitor studies. Cross-validation using complementary techniques (e.g., hyperpolarized 13C-MRI or LC-MS/MS) enhances data reliability .

Q. How should researchers document and share this compound experimental data to comply with FAIR principles?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) guidelines by:

  • Including raw NMR/MS spectra and isotopic enrichment calculations in supplementary materials.
  • Using standardized metadata templates (e.g., sample preparation protocols, instrument parameters) to ensure reproducibility .
  • Citing primary literature that validates the compound’s role in specific pathways (e.g., butyrate’s epigenetic effects ).

Q. What are the challenges in integrating this compound with multi-omics approaches (e.g., transcriptomics or proteomics)?

Key challenges include temporal resolution (e.g., synchronizing metabolite sampling with omics workflows) and data normalization across platforms. To address this, use time-course experiments with staggered sampling points and apply computational tools (e.g., metabolic network modeling) to correlate 13C flux data with gene/protein expression patterns .

Methodological Considerations

Q. How to design a hypothesis-driven study using this compound in cancer metabolism research?

Example hypothesis: “Butyrate-2,4-13C2 preferentially enters mitochondrial β-oxidation in colorectal cancer cells, contributing to histone acetylation changes.” Experimental design:

  • Treat cell lines with 13C-labeled vs. unlabeled butyrate.
  • Measure 13C enrichment in TCA cycle intermediates (via LC-MS) and histone acetylation (via Western blot).
  • Use pharmacological inhibitors (e.g., etomoxir) to block β-oxidation and assess pathway specificity .

Q. What statistical approaches are recommended for analyzing time-resolved 13C metabolic flux data?

Use isotopomer spectral analysis (ISA) or weighted least-squares regression to model flux rates. Open-source tools like OpenFLUX or INCA (Isotopomer Network Compartmental Analysis) are suitable for dynamic systems. Report confidence intervals and goodness-of-fit metrics to address variability .

Q. How to address discrepancies between in vitro and in vivo this compound tracer results?

In vivo studies may show reduced isotopic enrichment due to gut microbiota metabolism or systemic dilution. Mitigate this by:

  • Administering the compound via controlled delivery (e.g., osmotic pumps).
  • Pairing with antibiotics to suppress microbial interference.
  • Validating results with tissue-specific 13C-NMR imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.